molecular formula C16H12N2S2 B12042809 N,N'-bis(2-thienylmethylene)-1,2-benzenediamine

N,N'-bis(2-thienylmethylene)-1,2-benzenediamine

Katalognummer: B12042809
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: OLFOYTNOPFTZAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is a Schiff base compound formed by the condensation of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene. Schiff bases are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-thienylmethylene)-1,2-benzenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves its ability to coordinate with metal ions through the nitrogen atoms of the imine groups and the sulfur atoms of the thiophene rings. This coordination can alter the electronic properties of the metal ions, leading to various catalytic and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(2-thienylmethylene)-1,3-benzenediamine
  • N,N’-bis(2-thienylmethylene)-1,4-benzenediamine
  • N,N’-bis(2-thienylmethylene)-1,2-ethanediamine

Uniqueness

N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is unique due to its specific molecular structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and materials science .

Eigenschaften

Molekularformel

C16H12N2S2

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)phenyl]methanimine

InChI

InChI=1S/C16H12N2S2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h1-12H

InChI-Schlüssel

OLFOYTNOPFTZAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)N=CC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.